molecular formula C14H17BrN2O3S2 B2441918 5-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide CAS No. 1421482-52-1

5-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide

Cat. No. B2441918
CAS RN: 1421482-52-1
M. Wt: 405.33
InChI Key: XJAQMSQZNCABPM-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as BDMPT and is a member of the sulfonamide family of compounds.

Scientific Research Applications

Transition Metal Complexes and Biological Activities

Sulfonamide-derived compounds, including thiophene derivatives, have been synthesized and characterized for their transition metal complex formation capabilities. These complexes, including cobalt(II), copper(II), nickel(II), and zinc(II) complexes, have been evaluated for their in vitro antibacterial, antifungal, and cytotoxic activities. Studies indicate that these compounds exhibit moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against several fungal strains. The nature of bonding and structure of these compounds, including their octahedral geometry, has been elucidated through various spectroscopic and analytical methods, highlighting their potential in medicinal chemistry and bioorganic studies (Chohan & Shad, 2011).

Enzyme Inhibition and Antibacterial Properties

Thiophene sulfonamide derivatives synthesized through Suzuki cross-coupling reactions have shown significant urease inhibition activity and hemolytic activities. These derivatives, particularly those with specific substitution patterns, have demonstrated high activity levels, suggesting their potential as therapeutic agents in addressing conditions such as bacterial infections and diseases caused by urease-producing pathogens (Noreen et al., 2017).

Solubilization in Micellar Media

Research on the solubilization behavior of thiophene derivatives by micellar solutions, such as those of anionic surfactants like Sodium dodecyl sulphate (SDS), reveals insights into their interaction and solubilization mechanisms. This study has contributed to understanding how these compounds interact with surfactants, providing valuable information for their potential applications in drug delivery systems and the pharmaceutical industry (Saeed et al., 2017).

properties

IUPAC Name

5-bromo-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3S2/c1-17(2)11-5-3-10(4-6-11)12(18)9-16-22(19,20)14-8-7-13(15)21-14/h3-8,12,16,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAQMSQZNCABPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide

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